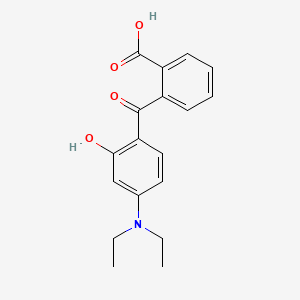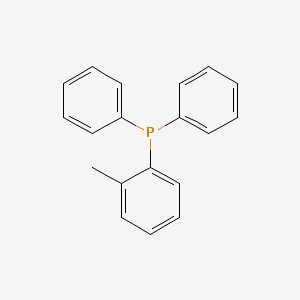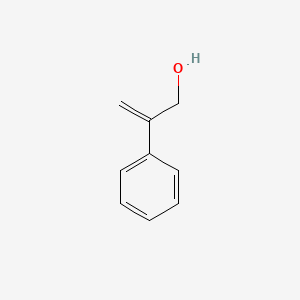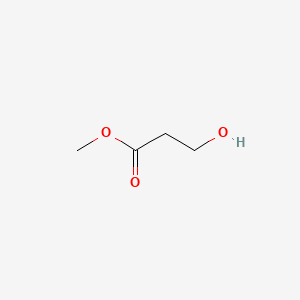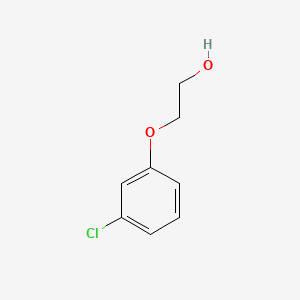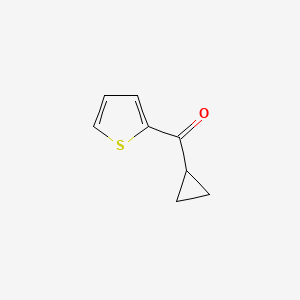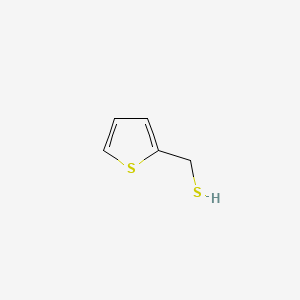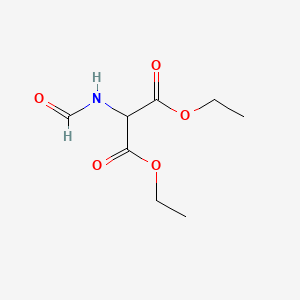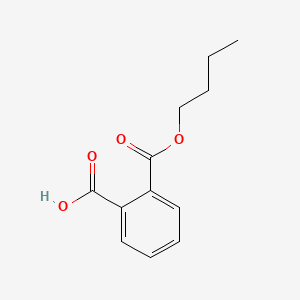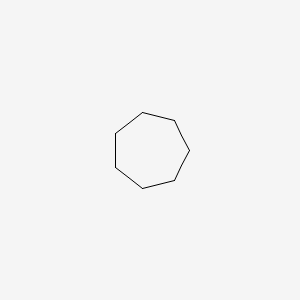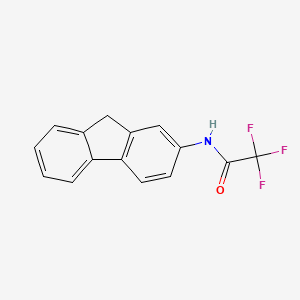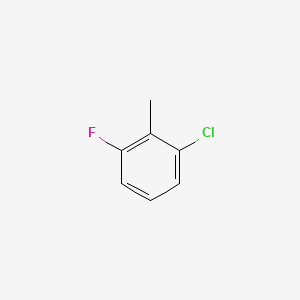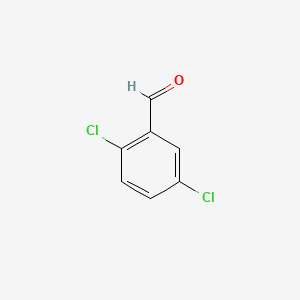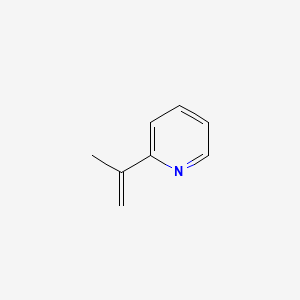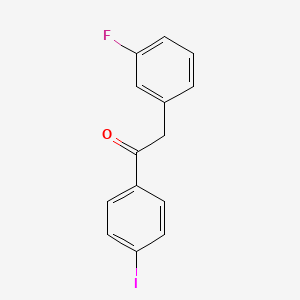
2-(3-Fluorophenyl)-4'-iodoacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound’s description would typically include its IUPAC name, molecular formula, and structural formula. It might also include its appearance (solid, liquid, color, etc.) and any notable features.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could include its reactivity, what products are formed, and under what conditions the reactions occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Biological Baeyer–Villiger Oxidation of Acetophenones
A study by Moonen, Rietjens, and van Berkel (2001) explored the biological Baeyer–Villiger oxidation of acetophenones, including fluorinated variants, using 19F nuclear magnetic resonance (NMR). This process, facilitated by enzymes from Pseudomonas fluorescens and 4′-hydroxyacetophenone monooxygenase (HAPMO), converts acetophenones into valuable phenyl acetates, demonstrating an application in the biotransformation of ring-substituted acetophenones for chemical production (Moonen, Rietjens, & van Berkel, 2001).
Molecular Structure and Spectroscopy
Najiya et al. (2014) synthesized (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, analyzing its molecular structure, FT-IR, and spectroscopic properties through HF and DFT methods. This research contributes to the understanding of the molecular characteristics and potential applications of fluorinated acetophenones in material sciences and molecular engineering (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Antipathogenic Activity of Thiourea Derivatives
Limban, Marutescu, and Chifiriuc (2011) conducted a study on the synthesis and antipathogenic activity of new thiourea derivatives, including those with fluorophenyl groups. These compounds exhibited significant anti-pathogenic activities, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the pharmaceutical and biomedical relevance of fluorinated acetophenones (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Evaluation of Novel Quinazolinone Derivatives
Farag et al. (2012) explored the synthesis and evaluation of novel 4(3H)-quinazolinone derivatives with anti-inflammatory and analgesic properties, incorporating fluorophenyl groups. This study underscores the therapeutic potential of fluorinated acetophenones in developing new pharmaceutical agents (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Fluorescent Probes and Sensors
Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for use as fluorescent probes. These compounds demonstrate high sensitivity to pH changes and selectivity in metal cation sensing, illustrating the application of fluorinated acetophenones in the development of novel sensors for environmental and biomedical analysis (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Safety And Hazards
This would involve studying any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also involve looking at how to handle and store the compound safely.
Orientations Futures
This would involve looking at potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-1-(4-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWWXQTYSVSFRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642349 |
Source


|
| Record name | 2-(3-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-4'-iodoacetophenone | |
CAS RN |
898784-81-1 |
Source


|
| Record name | Ethanone, 2-(3-fluorophenyl)-1-(4-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

